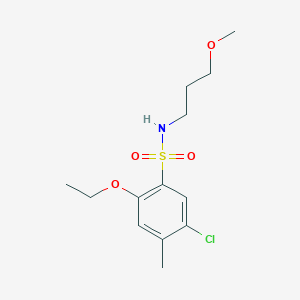
N-(3-fluoro-2-methylphenyl)-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-2-methylphenyl)-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a quinoline core, multiple methoxy groups, and a sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-2-methylphenyl)-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the quinoline core through a series of cyclization reactions. The introduction of the 3-fluoro-2-methylphenyl group can be achieved via a nucleophilic aromatic substitution reaction. The methoxy groups are usually introduced through methylation reactions using reagents like methyl iodide in the presence of a base. The sulfonamide group is typically introduced in the final step through a sulfonation reaction using sulfonyl chloride derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, which can enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-2-methylphenyl)-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(3-fluoro-2-methylphenyl)-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-(3-fluoro-2-methylphenyl)-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The methoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluoro-2-methylphenyl)acetamide
- 3-fluoro-2-methylphenylboronic acid
- 5,8-dimethoxy-4-methylquinoline
Uniqueness
N-(3-fluoro-2-methylphenyl)-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and sulfonamide groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C19H19FN2O5S |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-5,8-dimethoxy-4-methyl-2-oxo-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C19H19FN2O5S/c1-10-8-16(23)21-18-14(26-3)9-15(19(27-4)17(10)18)28(24,25)22-13-7-5-6-12(20)11(13)2/h5-9,22H,1-4H3,(H,21,23) |
InChI Key |
DQFLSUVJSPEYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=C(C=C2OC)S(=O)(=O)NC3=C(C(=CC=C3)F)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11482758.png)

![2,6-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B11482775.png)
![Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B11482776.png)
![3,5-dimethyl-4-[(2S,3S,4R)-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-1H-pyrazole](/img/structure/B11482778.png)
![N-[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide](/img/structure/B11482783.png)
![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methoxybenzyl)methanamine](/img/structure/B11482793.png)

![7-{[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11482803.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(methylsulfonyl)benzamide](/img/structure/B11482816.png)
![2-Propenamide, 3-phenyl-N-[2-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-](/img/structure/B11482818.png)
![1-[4-(2-methoxyphenoxy)phenyl]-1H-tetrazole](/img/structure/B11482820.png)
![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11482822.png)
![Methyl [2-(4,5-dimethoxy-2-nitrophenyl)ethyl]carbamate](/img/structure/B11482825.png)
